
Diethyl (4-propanoylphenyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-propanoylphenyl)propanedioate is an organic compound that belongs to the class of esters. It is derived from propanedioic acid and features a phenyl group substituted with a propanoyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-propanoylphenyl)propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a dehydration mechanism, forming the ester bond. Another method involves the alkylation of enolate ions derived from diethyl propanedioate with 4-propanoylphenyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-propanoylphenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include substituted esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl (4-propanoylphenyl)propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (4-propanoylphenyl)propanedioate involves its reactivity as an ester. The compound can undergo hydrolysis to release propanedioic acid and ethanol. The phenyl group can participate in electrophilic aromatic substitution reactions, while the propanoyl group can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar in structure but lacks the phenyl and propanoyl groups.
Diethyl ketomalonate: Contains a ketone group instead of the propanoyl group.
Diethyl acetamidomalonate: Features an acetamido group instead of the propanoyl group.
Properties
CAS No. |
652159-98-3 |
|---|---|
Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
diethyl 2-(4-propanoylphenyl)propanedioate |
InChI |
InChI=1S/C16H20O5/c1-4-13(17)11-7-9-12(10-8-11)14(15(18)20-5-2)16(19)21-6-3/h7-10,14H,4-6H2,1-3H3 |
InChI Key |
FVVAQVVCMRRQHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Amino-1-methyl-5-nitro-6-oxo-1,6-dihydro-4-pyrimidinyl)amino]acetaldehyde](/img/structure/B12521409.png)
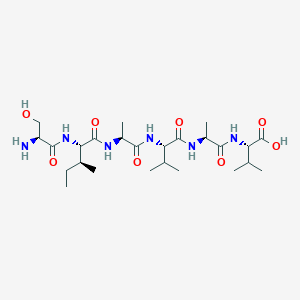
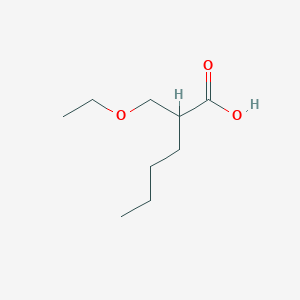


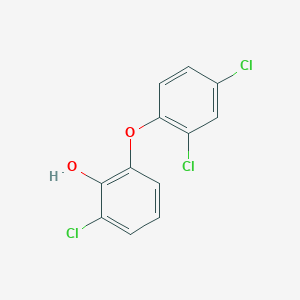
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
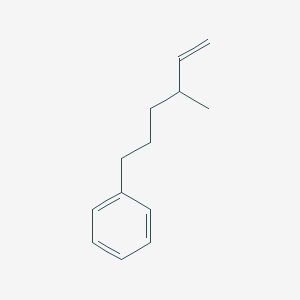
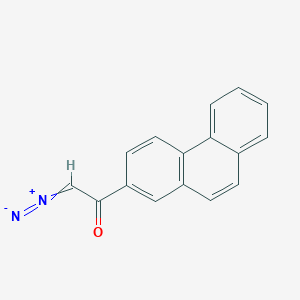
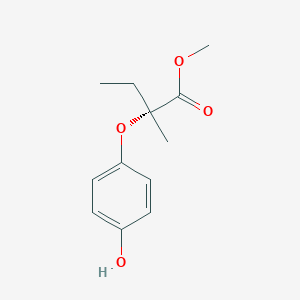
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)


